molecular formula C12H17BFNO2 B3232118 3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid CAS No. 1334173-50-0

3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid

Cat. No.: B3232118
CAS No.: 1334173-50-0
M. Wt: 237.08 g/mol
InChI Key: GOJHDIHEGAFZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid ( 1334173-50-0) is an aryl boronic acid derivative of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C12H17BFNO2 and a molecular weight of 237.08 g/mol, this compound serves as a versatile building block for the construction of complex molecules through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in the development of novel pharmaceutical compounds and functional materials . The structure of this reagent integrates a boronic acid functional group, which acts as the coupling partner, with a piperidinylmethyl moiety that can enhance the pharmacokinetic properties of target molecules. Boronic acids have emerged as privileged motifs in drug discovery, as evidenced by FDA-approved therapeutics like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The presence of the boronic acid group can allow for targeted interactions with enzyme active sites, while the fluorine atom can be used to fine-tune electronic characteristics, lipophilicity, and metabolic stability . This makes the compound a particularly valuable intermediate for researchers working in areas such as cancer research, antibiotic development, and the synthesis of chemical probes and sensors. This product is offered with a typical purity of ≥95% and is intended for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

[3-fluoro-4-(piperidin-1-ylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c14-12-8-11(13(16)17)5-4-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJHDIHEGAFZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Piperidine vs. Piperazine and Sulfonyl Groups

3-(Piperidin-1-ylsulfonyl)phenylboronic Acid (CAS: Not explicitly listed; ChemSpider ID: 9544131)
  • Molecular Formula: C₁₁H₁₆BNO₄S
  • Key Differences : Replaces the methyl group in the main compound with a sulfonyl group.
  • Enhanced polarity may improve aqueous solubility but reduce stability in acidic conditions .
3-Fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic Acid (CAS: 1704064-12-9)
  • Molecular Formula : C₁₄H₂₁BFN₂O₃
  • Key Differences : Features a piperazine ring linked via an ethoxy group.
  • Implications: The elongated ether chain and basic piperazine nitrogen increase steric hindrance and solubility in polar solvents.

Functional Group Modifications: Carbonyl and Hydroxyl Additions

3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic Acid (CAS: 1704069-68-0)
  • Molecular Formula: C₁₂H₁₃BFNO₄
  • Key Differences : Incorporates a carbonyl group between the piperidine and phenyl rings.
  • Implications: The carbonyl group introduces electron-withdrawing effects, which may lower the pKa of the boronic acid and alter its binding affinity in diol-sensitive applications (e.g., glucose sensing).
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic Acid (CAS: 1704063-99-9)
  • Key Differences : A hydroxyl group is added to the piperidine ring.
  • Implications : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in aqueous or alcoholic solvents. This modification is advantageous in biological assays or boron neutron capture therapy (BNCT), where intracellular boron accumulation is critical .

Heterocyclic Variants: Pyrrolidine Derivatives

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid (CAS: 874289-09-5)
  • Molecular Formula: C₁₁H₁₃BFNO₃
  • Key Differences : Replaces piperidine with pyrrolidine and adds a carbonyl linker.
  • Implications : The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) reduces steric bulk and alters basicity. The carbonyl group may stabilize the boronic acid via resonance, though this could also reduce reactivity in cross-coupling reactions .

Pinacol Ester Derivatives

3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 16860-55)
  • Molecular Formula : C₁₄H₁₈BFO₄
  • Key Differences : The boronic acid is protected as a pinacol ester, with an additional methoxycarbonyl group.
  • Implications: Pinacol esters improve stability and solubility in organic solvents (e.g., chloroform, ketones) but require deprotection for cross-coupling.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Insights
3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid 1334173-50-0 C₁₂H₁₆BFNO₂ 237.08 Fluorine, piperidinylmethyl Moderate solubility in polar solvents; high Suzuki reactivity
3-(Piperidin-1-ylsulfonyl)phenylboronic acid N/A C₁₁H₁₆BNO₄S 269.12 Sulfonyl, piperidine High polarity; reduced cross-coupling efficiency
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid 1704069-68-0 C₁₂H₁₃BFNO₄ 265.05 Carbonyl, oxopiperidine Lower pKa; suited for diol-binding applications
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid 1704063-99-9 C₁₂H₁₆BFNO₃ 253.07 Hydroxyl, piperidinylmethyl Enhanced aqueous solubility; BNCT potential
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid 874289-09-5 C₁₁H₁₃BFNO₃ 237.04 Pyrrolidine, carbonyl Reduced steric hindrance; moderate reactivity

Biological Activity

3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly valuable in biological systems where it can modulate enzyme activities or interact with various biomolecules.

Property Value
IUPAC Name This compound
Molecular Formula C13H16B F N O2
Molecular Weight 235.08 g/mol
Solubility Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with biological receptors and enzymes. The piperidine moiety can engage with various receptors, while the boronic acid group can inhibit enzymes by binding to their active sites or modulating their activity through reversible interactions.

Key Mechanisms Include:

  • Enzyme Inhibition: The boronic acid group can form stable complexes with serine proteases, potentially leading to inhibition of enzymatic activity.
  • Receptor Modulation: The piperidine ring can influence receptor conformation, altering signaling pathways.

Biological Activity and Applications

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity:
    • Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer models. For example, it has shown IC50 values in the low micromolar range, indicating potent activity against MDA-MB-231 (triple-negative breast cancer) cells .
  • Antimicrobial Properties:
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Potential as a Therapeutic Agent:
    • Ongoing research is exploring its role as a therapeutic agent in conditions such as diabetes and neurodegenerative diseases due to its ability to modulate protein interactions involved in these diseases .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated:

  • Significant reduction in cell viability at concentrations ranging from 1 to 10 µM.
  • Induction of apoptosis was confirmed through caspase activation assays.

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) values were determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli.
  • The compound exhibited bactericidal effects at higher concentrations, leading to cell lysis.

Q & A

Q. What are the standard synthetic routes for preparing 3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid, and what reaction conditions are critical for achieving optimal yields?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Fluorination : Electrophilic aromatic substitution or directed ortho-metalation to introduce fluorine at the 3-position .
  • Piperidin-1-ylmethyl introduction : Mannich-type reactions or reductive amination between 4-formylphenylboronic acid intermediates and piperidine derivatives .
  • Boronic acid installation : Cross-coupling (e.g., Suzuki-Miyaura) using pinacol boronate esters under palladium catalysis . Critical conditions include anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–25°C for fluorination; 60–80°C for coupling), and inert atmospheres to prevent boronic acid oxidation. Yields range from 40–70%, depending on intermediate purity .

Q. How should researchers handle solubility challenges for this compound in aqueous or organic systems during experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic piperidine moiety. Recommended strategies:

  • Co-solvent systems : Use DMSO (10–20% v/v) or ethanol/water mixtures to enhance solubility while maintaining boronic acid reactivity .
  • Buffered solutions : Adjust pH to 7–9 (borate or phosphate buffers) to stabilize the boronic acid group via diol complexation .
  • Stock solutions : Prepare 10 mM DMSO stocks for biological assays, ensuring storage at 2–8°C to prevent degradation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR : Verify fluorine coupling patterns (e.g., 3-fluorophenyl splitting) and piperidine methylene protons (δ ~2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ expected at m/z 265.12 for C12H16BFNO2) .
  • FT-IR : Identify boronic acid B-O stretching (~1340 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Boronic acid ↔ boroxine equilibria in solution. Use deuterated DMSO with trace D2O to stabilize the boronic acid form .
  • Residual solvents : Ensure complete drying under vacuum to eliminate solvent peaks (e.g., THF at δ 1.7–1.8 ppm) .
  • Diastereomer formation : If chirality is introduced, employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

Q. What methodologies optimize Suzuki-Miyaura cross-coupling efficiency using this compound as a boronic acid partner?

Key optimizations include:

  • Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 for electron-deficient aryl halides .
  • Base choice : K2CO3 or Cs2CO3 in 1,4-dioxane/water (3:1) to maintain pH > 8.5 .
  • Stoichiometry : Use 1.2–1.5 equivalents of boronic acid to compensate for boroxine formation . Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) or LC-MS.

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., proteases or kinases) via the boronic acid’s Lewis acidity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .
  • MD simulations : Assess stability of boronic acid-diol complexes (e.g., with serine residues) under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.